Geranylgeraniol
Overview
Description
Geranylgeraniol is a diterpenoid alcohol with the chemical formula C20H34O. This compound is synthesized endogenously in the human body via the mevalonate pathway and also occurs naturally in certain foods such as flax, sunflower, and olive oils .
Mechanism of Action
Target of Action
Geranylgeraniol (GG) primarily targets enzymes in the mevalonate pathway, which is crucial for the biosynthesis of several key biomolecules . It also targets the prenyltransferase UBIAD1, which is involved in the degradation of HMG CoA reductase . Furthermore, GG has been shown to regulate the steroidogenesis pathway in testis-derived I-10 tumor cells .
Mode of Action
GG interacts with its targets by participating in the prenylation process, a modification step that adds isoprenoid groups to proteins . This process is essential for the proper functioning of proteins involved in cell signaling, growth, and differentiation . GG also plays a role in the cholesterol synthesis pathway .
Biochemical Pathways
GG is an important metabolic derivative in the isoprenoid/cholesterol synthesis pathway . It is synthesized endogenously in the human body via the mevalonate pathway , which is also responsible for the biosynthesis of cholesterol, heme A, dolichol, and ubiquinone (CoQ10) . GG is crucial in the biosynthesis of menaquinone-4 and coenzyme Q10 .
Result of Action
GG has been shown to benefit bone and muscle health . It plays an integral part in producing specific lipids needed for fluidity in cell membrane structure . This affects how cells communicate and respond to external stimuli, underscoring its relevance in overall cellular health . GG also enhances testosterone production .
Action Environment
The action, efficacy, and stability of GG can be influenced by various environmental factors. For instance, GG can be ingested from vegetables and grains, including rice . It has been shown to have anti-inflammatory, anti-tumorigenic, and neuroprotective activities
Biochemical Analysis
Biochemical Properties
Geranylgeraniol is involved in several biochemical reactions, primarily through its role in the mevalonate pathway. This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular functions. This compound interacts with enzymes such as geranylgeranyl diphosphate synthase, which catalyzes the formation of geranylgeranyl diphosphate from isopentenyl diphosphate and dimethylallyl diphosphate . Additionally, this compound is involved in the prenylation of proteins, a post-translational modification that attaches lipid groups to proteins, thereby influencing their localization and function within the cell .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It has been shown to enhance testosterone production in testis-derived I-10 tumor cells by activating adenylate cyclase via the cyclic adenosine monophosphate/protein kinase A signaling pathway . This activation leads to increased levels of testosterone and its precursor, progesterone . This compound also influences cell viability, proliferation, migration, and apoptosis in primary human alveolar osteoblasts . It has been found to ameliorate the cytotoxic effects of zoledronic acid on these cells, suggesting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It activates adenylate cyclase, leading to increased cyclic adenosine monophosphate levels and subsequent activation of protein kinase A . This signaling cascade enhances the expression of steroidogenic acute regulatory protein, which is involved in the transport of cholesterol to the inner mitochondrial membrane, a crucial step in steroidogenesis . Additionally, this compound has been shown to inhibit the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in the mevalonate pathway, thereby regulating cholesterol synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can prevent statin-induced skeletal muscle fatigue in rodents without causing adverse changes in cardiovascular function . The stability and degradation of this compound in vitro and in vivo have been investigated, revealing that it maintains its efficacy over extended periods . Long-term studies have demonstrated its potential benefits in managing statin-associated muscle symptoms and improving muscle performance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodents, this compound has been shown to prevent statin-induced muscle fatigue at specific dosages without causing adverse effects on cardiac or vascular smooth muscle performance . Higher doses of this compound have been associated with increased muscle performance and reduced muscle fatigue . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.
Metabolic Pathways
This compound is involved in the mevalonate pathway, a crucial metabolic pathway responsible for the synthesis of isoprenoids, including cholesterol, heme A, dolichol, and ubiquinone . It interacts with enzymes such as geranylgeranyl diphosphate synthase and geranylgeranyl reductase, which play essential roles in the biosynthesis of various isoprenoid-based compounds . This compound also regulates the steroidogenesis pathway in testis-derived cells, enhancing the production of testosterone and progesterone .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is converted to geranylgeranyl pyrophosphate, which is then utilized in the prenylation of proteins . This process involves the attachment of geranylgeranyl groups to specific proteins, influencing their localization and function within the cell . This compound also interacts with transporters and binding proteins that facilitate its distribution within different cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and chloroplasts . The subcellular localization of this compound is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . This localization is crucial for its activity and function, as it allows this compound to participate in various biochemical processes within specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranylgeraniol can be synthesized through various chemical processes. One method involves the selective oxidation of (E)-methyl of geranyl acetate by selenium dioxide-tert-butyl hydrogen peroxide in dichloromethane to obtain mixed oxide. This is followed by reduction using sodium borohydride in ethanol to obtain 8-geranyl hydroxy acetate. The reaction with phosphorus tribromide in anhydrous ether in the presence of pyridine yields trans-8-geranyl bromoacetate. Finally, condensation with geranyl sulfone in N,N-dimethyl methylamide in the presence of tert-butanol potassium produces 9-sulfogeranyl geraniol, which is then reduced by lithium in methylamine .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the South American annatto plant, Bixa orellana. The seeds of this plant contain about 1% this compound . Another method involves the use of column support on bentonite after sodium modification .
Chemical Reactions Analysis
Types of Reactions: Geranylgeraniol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an important intermediate in the biosynthesis of other diterpenes and vitamins .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include selenium dioxide, tert-butyl hydrogen peroxide, sodium borohydride, phosphorus tribromide, and lithium .
Major Products Formed: The major products formed from the reactions of this compound include 8-geranyl hydroxy acetate, trans-8-geranyl bromoacetate, and 9-sulfogeranyl geraniol .
Scientific Research Applications
Geranylgeraniol has a wide range of scientific research applications. It is crucial in the biosynthesis of menaquinone-4 and coenzyme Q10 and has been shown to benefit bone and muscle health . It also has pain and inflammation reduction activities . In the field of medicine, this compound has been researched as an agent to treat statin-induced muscle soreness and muscle fatigue . It also has anti-inflammatory, anti-tumorigenic, and neuroprotective activities .
Comparison with Similar Compounds
Geranylgeraniol is similar to other isoprenoids such as farnesol and geraniol. it is unique in its ability to enhance testosterone production and its role in the biosynthesis of vitamins E and K . Other similar compounds include geranylgeranyl pyrophosphate and farnesyl pyrophosphate .
List of Similar Compounds:- Farnesol
- Geraniol
- Geranylgeranyl pyrophosphate
- Farnesyl pyrophosphate
This compound stands out due to its diverse applications in medicine, its role in the mevalonate pathway, and its unique chemical properties.
Properties
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJISWRZIEWCUBN-QIRCYJPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345665 | |
Record name | Geranylgeraniol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24034-73-9, 7614-21-3 | |
Record name | Geranylgeraniol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24034-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geranylgeraniol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007614213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geranylgeraniol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Geranyl geraniol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GERANYLGERANIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIA02AJA3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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